

# An In-depth Technical Guide to the Chemical Structure and Properties of Rishitin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rishitin*

Cat. No.: *B106575*

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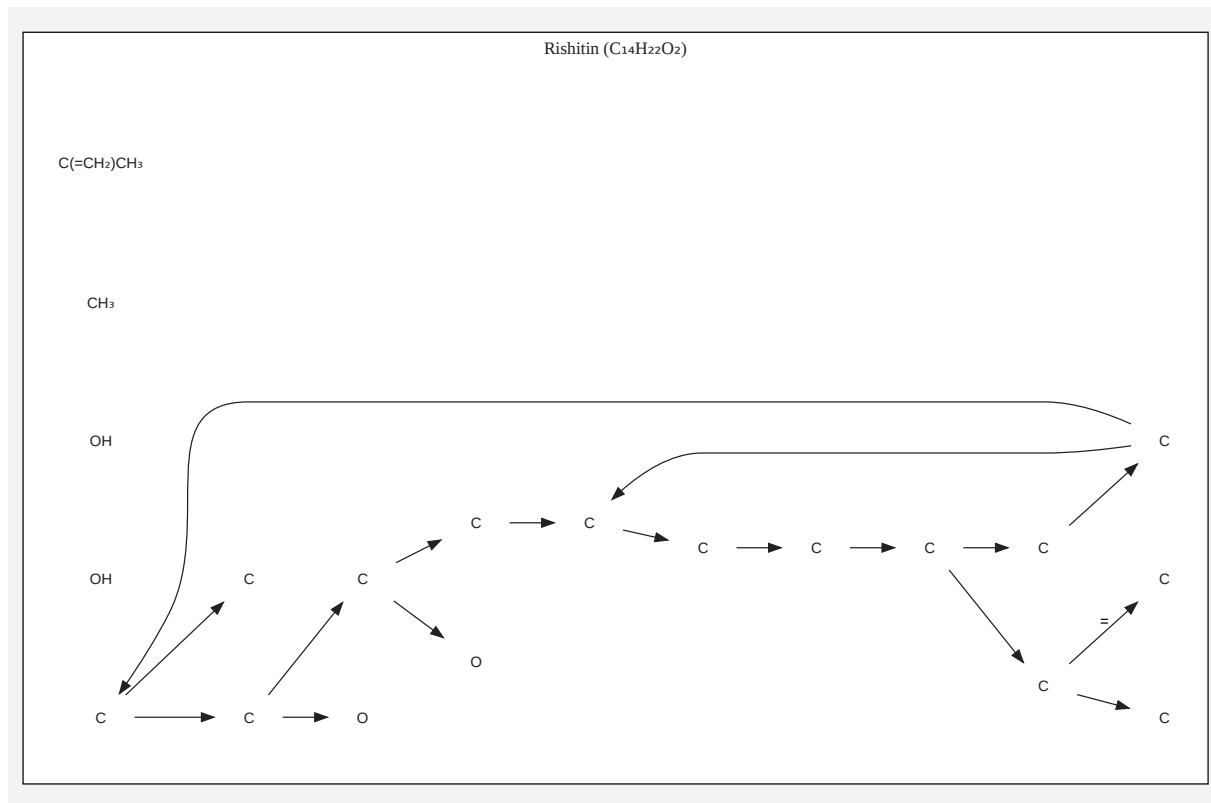
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **Rishitin**, a key phytoalexin in the field of plant pathology and natural product chemistry. The information is presented to support research and development endeavors in agriculture, pharmacology, and synthetic chemistry.

## Chemical Identity and Structure

**Rishitin** is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. First isolated from potato tubers of the Rishiri variety, it is a significant component of the defense mechanism in many species of the Solanaceae family, including potatoes and tomatoes.

## Chemical Structure

The chemical structure of **Rishitin** is characterized by a bicyclic sesquiterpenoid core. Its systematic IUPAC name is (1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol. The structure features four stereocenters, contributing to its specific biological activity.



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Caption: 2D Chemical Structure of **Rishitin**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Rishitin** is provided in the table below. This data is essential for its extraction, purification, and formulation.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>2</sub>	
Molar Mass	222.32 g/mol	
Melting Point	65-67 °C	
Appearance	White crystalline solid or oil	
Solubility in Water	~500 µg/mL at 20°C	
XLogP3	1.9	
CAS Number	18178-54-6	

## Biological Activity

**Rishitin** exhibits a broad spectrum of biological activities, primarily as a defense compound against pathogens. Its quantitative biological data are crucial for understanding its potential applications.

## Antimicrobial Activity

**Rishitin** is best known for its antifungal properties, particularly against pathogens that affect Solanaceous plants.

Organism	Activity Type	Value (µg/mL)	Reference
Phytophthora infestans	MIC	100-200	
Fusarium spp.	Qualitative Inhibition	Not Quantified	

## Nematicidal Activity

Recent studies have also highlighted the nematicidal properties of **Rishitin**.

Organism	Activity Type	Observation	Reference
Xiphinema diversicaudatum	Behavioral Response	Repulsion at low doses	
Longidorus elongatus	Behavioral Response	Repulsion at low doses	

## Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of **Rishitin**.

### Isolation from Potato Tubers

**Rishitin** is typically isolated from potato tubers that have been challenged with a pathogen or an elicitor. The following is a generalized protocol.

#### 1. Elicitation:

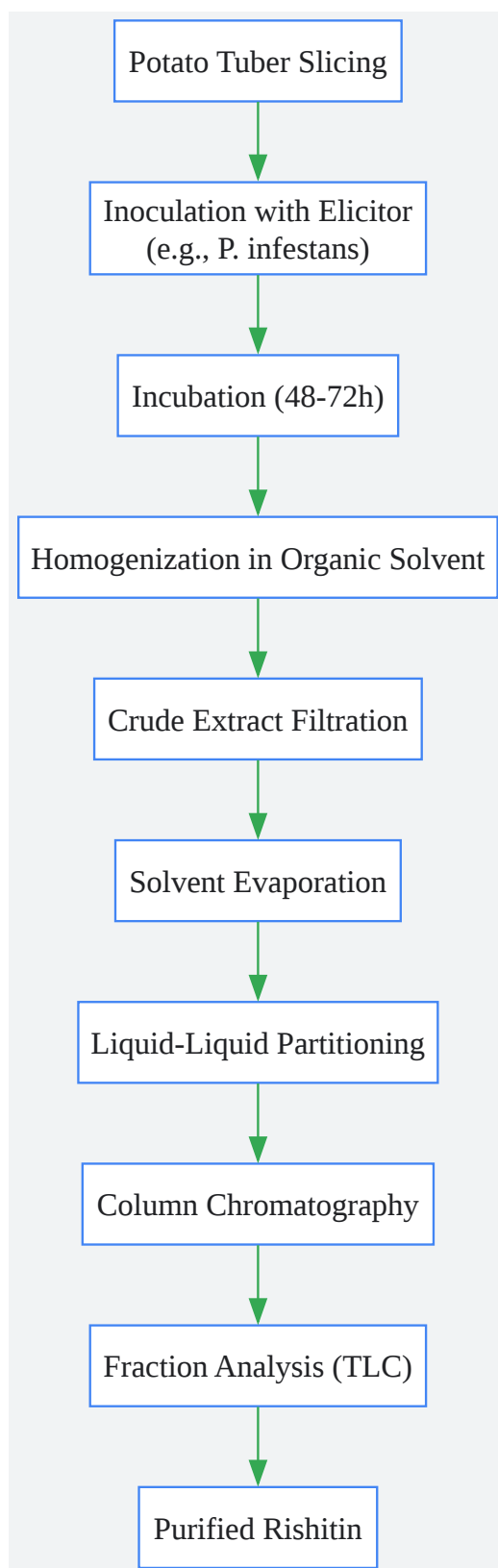
- Potato tubers (e.g., *Solanum tuberosum* cv. Rishiri) are washed and surface-sterilized.
- The tubers are sliced into discs (approximately 5 mm thick).
- The discs are inoculated with a spore suspension of an incompatible race of *Phytophthora infestans* or treated with an elicitor solution (e.g., cell wall components from the fungus).
- The treated discs are incubated in a humid chamber at room temperature for 48-72 hours to allow for the accumulation of **Rishitin**.

#### 2. Extraction:

- The incubated tuber slices are homogenized in a suitable organic solvent, such as ethanol or a chloroform-methanol mixture.
- The homogenate is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

### 3. Purification:

- The crude extract is subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
- The organic phase is concentrated and further purified using column chromatography (e.g., silica gel) with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of **Rishitin**.
- Fractions containing **Rishitin** are pooled, and the solvent is evaporated. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).



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Caption: Generalized workflow for the isolation of **Rishitin**.

## Total Synthesis

The total synthesis of (-)-**Rishitin** has been achieved via a stereoselective convergent route. A notable approach starts from readily available chiral materials.

- **Starting Materials:** (R)-(-)-carvone and D-tartaric acid.
- **Key Steps:** The synthesis involves a series of complex organic reactions, with a crucial step being a vinyl radical cyclization in the final stages to establish the correct stereochemistry.
- **Challenges:** The coupling steps can have low yields, and achieving high diastereoselectivity is a significant challenge.

A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in specialized organic synthesis literature.

## Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of **Rishitin** against fungal pathogens is typically determined using the broth microdilution method.

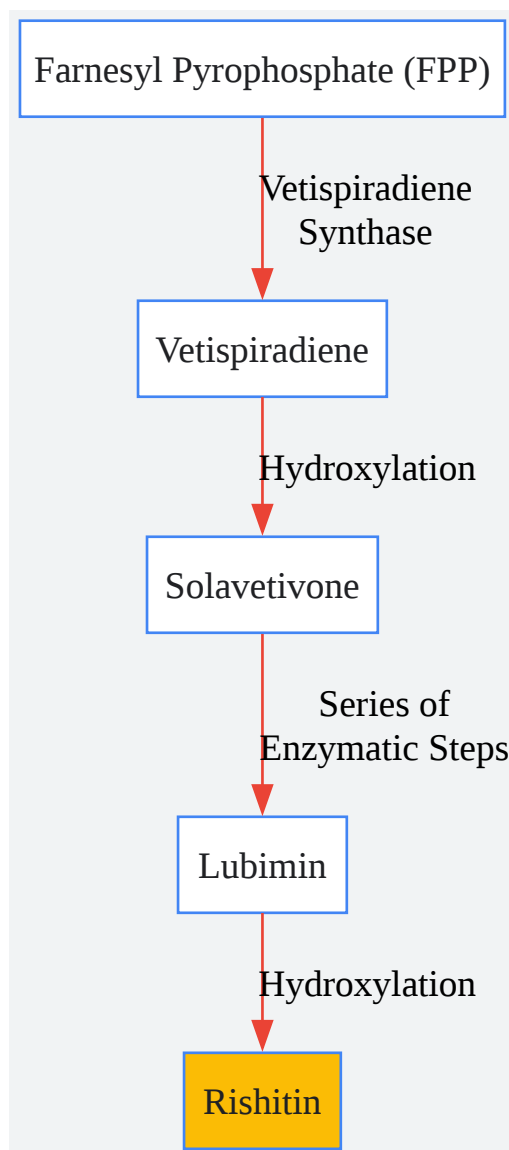
1. **Preparation of Inoculum:** A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium. 2. **Serial Dilution:** **Rishitin** is dissolved in a solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate. 3. **Inoculation:** Each well is inoculated with the fungal suspension. 4. **Incubation:** The plate is incubated at an appropriate temperature for 24-48 hours. 5. **Determination of MIC:** The MIC is determined as the lowest concentration of **Rishitin** that visibly inhibits fungal growth.

## Biosynthesis and Signaling

The production of **Rishitin** in plants is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors.

## Biosynthetic Pathway

**Rishitin** is synthesized via the mevalonate pathway, which produces isoprenoid precursors. The key steps involve the cyclization of farnesyl pyrophosphate (FPP) and subsequent enzymatic modifications.



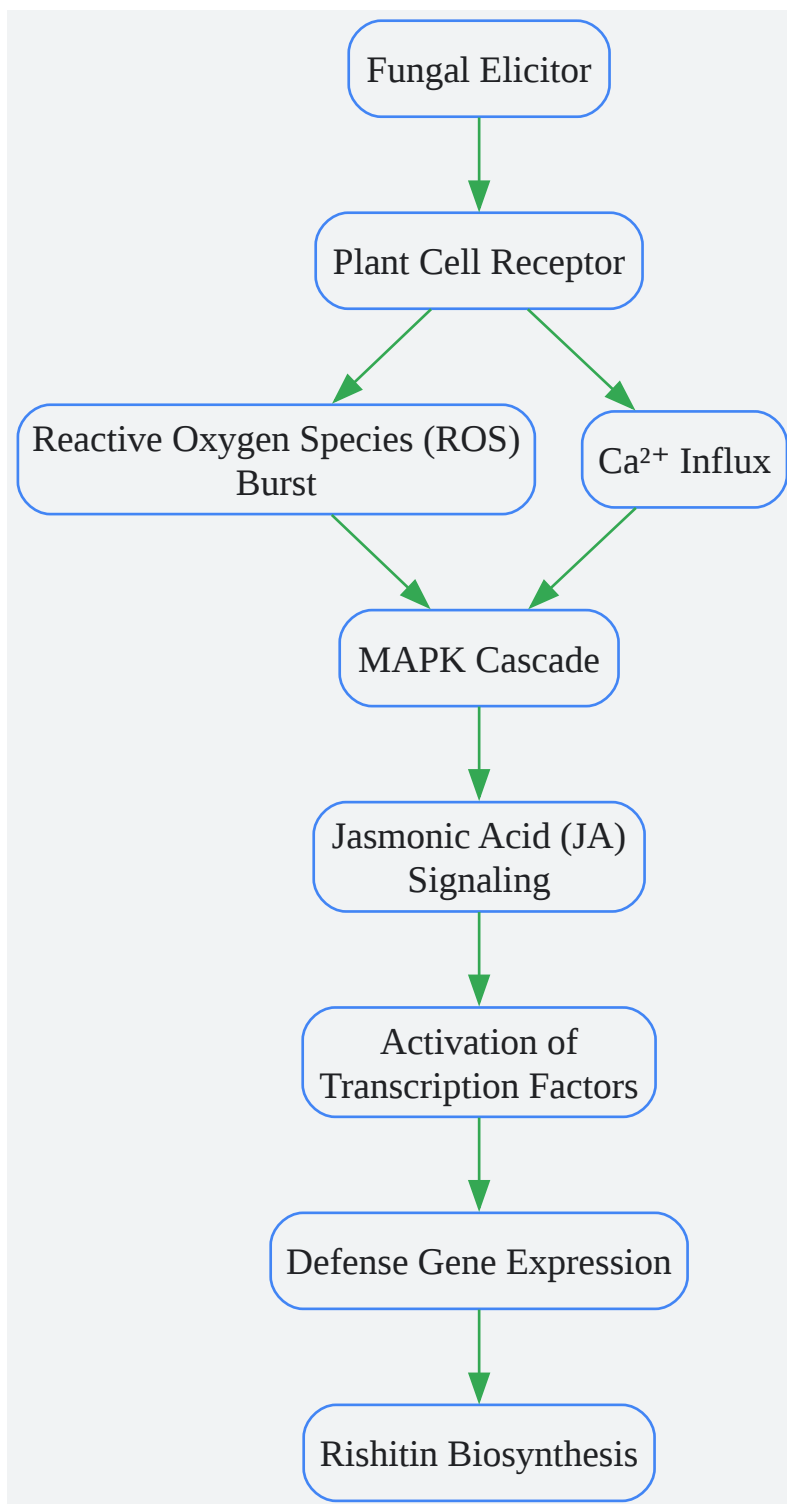
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Caption: Simplified biosynthetic pathway of **Rishitin**.

## Elicitor-Induced Signaling Cascade

The biosynthesis of **Rishitin** is triggered by a complex signaling cascade initiated by the recognition of elicitors at the plant cell surface. This leads to the activation of defense genes, including those encoding the enzymes of the **Rishitin** biosynthetic pathway.





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Caption: Elicitor-induced signaling leading to **Rishitin** production.

This guide provides foundational technical information on **Rishitin** for researchers and professionals. For more detailed experimental procedures and advanced data, consulting the primary literature is recommended.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)